
3-(p-Tolyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyl)oxetane is an organic compound featuring a four-membered oxetane ring substituted with a p-tolyl group The oxetane ring is a strained, high-energy structure that imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)oxetane typically involves cyclization reactions. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an aromatic aldehyde with an alkene . Another approach is the intramolecular etherification of a suitable precursor, such as an epoxide .
Industrial Production Methods: Industrial production of oxetane derivatives often employs high-yield cyclization reactions under controlled conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can produce oxetane rings . The choice of method depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(p-Tolyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxetane-2-ones, while reduction can yield open-chain alcohols .
Scientific Research Applications
3-(p-Tolyl)oxetane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)oxetane involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The oxetane ring’s strain and reactivity are key factors in its mechanism of action .
Comparison with Similar Compounds
Azetidines: Four-membered rings containing nitrogen.
Thietanes: Four-membered rings containing sulfur.
Cyclobutanes: Four-membered rings containing only carbon atoms.
Comparison: 3-(p-Tolyl)oxetane is unique due to the presence of an oxygen atom in the ring, which imparts different reactivity and physicochemical properties compared to azetidines and thietanes. The oxetane ring’s strain and ability to undergo ring-opening reactions make it particularly valuable in synthetic chemistry and drug design .
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(4-methylphenyl)oxetane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
WUUMYDRWZCHSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


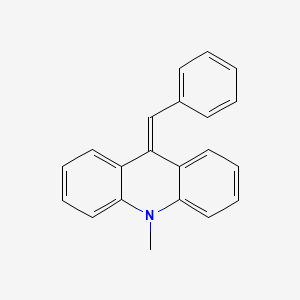


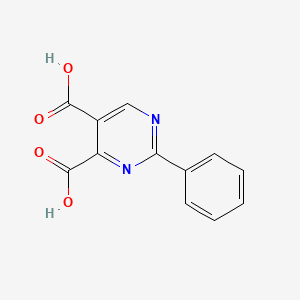
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
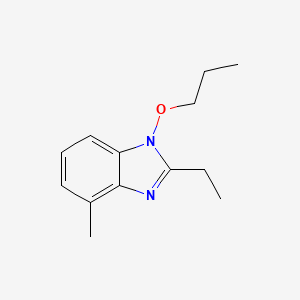
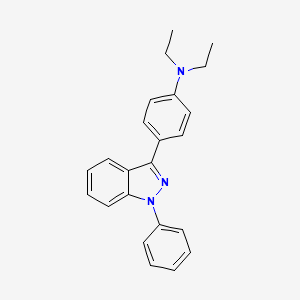
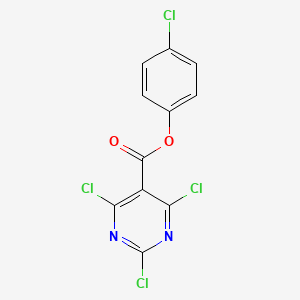
![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
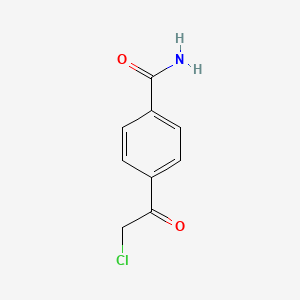
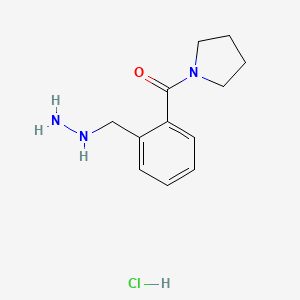
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
